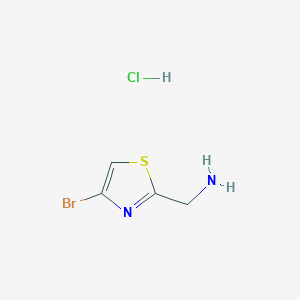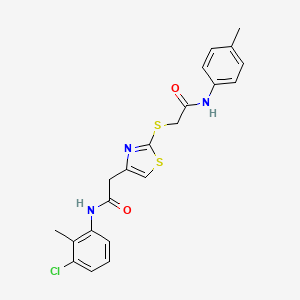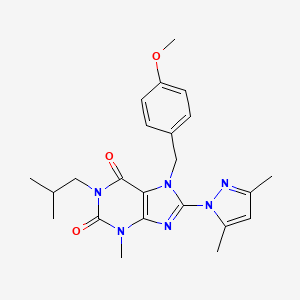
5-chloro-6-hydroxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-6-hydroxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C13H11ClN6O3 and its molecular weight is 334.72. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-hydroxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-hydroxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Therapeutic Potential
- Compounds related to nicotinamide, including derivatives and related compounds, have been studied for their potential therapeutic applications. For instance, derivatives of nicotinamide have been found active against conditions like pellagra and have been studied for their metabolism and utility in various biological systems, suggesting a broad interest in nicotinamide derivatives for therapeutic purposes (Ellinger, Fraenkel, & Abdel Kader, 1947).
Antifungal and Herbicidal Activity
- The design and synthesis of nicotinamide derivatives have been directed towards addressing fungal infections and improving agricultural practices. For example, novel derivatives have shown significant antifungal activity against important fruit and crop disease fungi, demonstrating the potential of nicotinamide-related compounds in agricultural applications (Liu et al., 2020). Furthermore, certain N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have exhibited excellent herbicidal activity, indicating their utility in developing new herbicides (Yu et al., 2021).
Chemical and Structural Studies
- Research on nicotinamide and related compounds extends to chemical and structural analyses, such as the study of cocrystals involving nicotinamide and dihydroxybenzoic acids. These studies aim to understand basic recognition patterns and crystal lattice energetic features, contributing to the knowledge of how these compounds interact at a molecular level (Jarzembska et al., 2017).
Synthesis and Modification Strategies
- The synthesis of novel nicotinamide derivatives continues to be a significant area of research. Innovative strategies for modifying these compounds to enhance their biological or chemical properties are explored, such as the creation of N-(Arylmethoxy)-2-chloronicotinamides, demonstrating the ongoing interest in developing new compounds with improved efficacy and utility (Bonacorso et al., 2014).
properties
IUPAC Name |
5-chloro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6O3/c1-20-6-8(4-17-20)11-18-10(23-19-11)5-16-12(21)7-2-9(14)13(22)15-3-7/h2-4,6H,5H2,1H3,(H,15,22)(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZUERIBOMRGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)


![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2608835.png)
![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)
amine hydrochloride](/img/structure/B2608841.png)

![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)

